molecular formula C13H15N3O2 B2360983 2-(Cyclohexylamino)-5-nitrobenzonitrile CAS No. 940764-92-1

2-(Cyclohexylamino)-5-nitrobenzonitrile

Cat. No.: B2360983
CAS No.: 940764-92-1
M. Wt: 245.282
InChI Key: YBQOJQWARANKMO-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-5-nitrobenzonitrile is an organic compound that features a cyclohexylamino group and a nitro group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-5-nitrobenzonitrile typically involves the nitration of benzonitrile followed by the introduction of the cyclohexylamino group. One common method is as follows:

    Nitration of Benzonitrile: Benzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrobenzonitrile.

    Amination: The 5-nitrobenzonitrile is then reacted with cyclohexylamine under suitable conditions to introduce the cyclohexylamino group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for nitration and amination steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-5-nitrobenzonitrile can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 2-(Cyclohexylamino)-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexylamino)-5-nitrobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-5-nitrobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the cyclohexylamino group can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

    2-(Cyclohexylamino)-3-nitrobenzonitrile: Similar but with the nitro group in a different position on the benzene ring.

Uniqueness

2-(Cyclohexylamino)-5-nitrobenzonitrile is unique due to the specific positioning of the nitro and cyclohexylamino groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-(cyclohexylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-9-10-8-12(16(17)18)6-7-13(10)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQOJQWARANKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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